Superior Cytotoxicity Across Seven Cancer Cell Lines Compared to Sunitinib
Anticancer agent 109 (compound 6-15) exhibited IC50 values of 2.0 μM (MCF-7), 2.8 μM (MDA-MB-231), 4.6 μM (HT-29), 1.1 μM (DU145), 6.7 μM (U937), 4.2 μM (A549), and 4.0 μM (PANC-1) across seven cancer cell lines, which were superior to those of sunitinib in each case [1]. Notably, in gemcitabine-resistant PANC-1 pancreatic cancer cells, Anticancer agent 109 demonstrated 3.6-fold stronger cytotoxicity than sunitinib [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.0 μM (MCF-7), 2.8 μM (MDA-MB-231), 4.6 μM (HT-29), 1.1 μM (DU145), 6.7 μM (U937), 4.2 μM (A549), 4.0 μM (PANC-1) |
| Comparator Or Baseline | Sunitinib (exact IC50 values not disclosed but reported as inferior across all lines); 3.6-fold weaker in gemcitabine-resistant PANC-1 |
| Quantified Difference | Superior IC50 in all seven cell lines; 3.6-fold stronger cytotoxicity in gemcitabine-resistant PANC-1 |
| Conditions | 48-hour treatment; MTT cell viability assay |
Why This Matters
For researchers screening compounds in pancreatic cancer or multi-line panels, Anticancer agent 109 offers consistently lower IC50 values than sunitinib, enabling more potent growth inhibition at equivalent concentrations.
- [1] Bae D, Chaudhary P, Been JH, et al. Antitumor effect of 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole down-regulating the Gas6-Axl axis. Eur J Med Chem. 2023;251:115274. View Source
